4,8-bis[5-(2-butyloctyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole
Overview
Description
4,8-bis[5-(2-butyloctyl)thiophen-2-yl]thieno2,3-fThis compound is particularly noted for its role in the development of advanced materials, including organic solar cells and other electronic devices .
Preparation Methods
The synthesis of 4,8-bis[5-(2-butyloctyl)thiophen-2-yl]thieno2,3-fbenzothiole typically involves a series of organic reactions. One common method includes the use of 4,8-bis(5-bromothiophen-2-yl)-2,6-dioctyl-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione as a precursor . The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4,8-bis[5-(2-butyloctyl)thiophen-2-yl]thieno2,3-fbenzothiole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfone derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of advanced materials, such as conjugated polymers and organic semiconductors . In industry, it is used in the production of organic solar cells and other electronic devices due to its excellent electronic properties .
Mechanism of Action
The mechanism of action of 4,8-bis[5-(2-butyloctyl)thiophen-2-yl]thieno2,3-fbenzothiole involves its interaction with specific molecular targets and pathways. In electronic applications, the compound’s unique structure allows for efficient charge transport and light absorption, making it an ideal candidate for use in organic solar cells . The molecular targets and pathways involved in its biological applications are still under investigation, but preliminary studies suggest that it may interact with cellular membranes and proteins to exert its effects .
Comparison with Similar Compounds
4,8-bis[5-(2-butyloctyl)thiophen-2-yl]thieno2,3-fbenzothiole can be compared with other similar compounds, such as 4,8-bis(5-ethylhexylselenophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene and 5-(2-butyloctyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione . These compounds share similar structural features but differ in their electronic properties and reactivity. The unique combination of thiophene and benzothiole units in 4,8-bis[5-(2-butyloctyl)thiophen-2-yl]thieno2,3-fbenzothiole provides it with distinct advantages in terms of stability and performance in electronic applications .
Properties
IUPAC Name |
4,8-bis[5-(2-butyloctyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H58S4/c1-5-9-13-15-19-31(17-11-7-3)29-33-21-23-37(45-33)39-35-25-27-44-42(35)40(36-26-28-43-41(36)39)38-24-22-34(46-38)30-32(18-12-8-4)20-16-14-10-6-2/h21-28,31-32H,5-20,29-30H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCJPNQIROEGSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC)CC1=CC=C(S1)C2=C3C=CSC3=C(C4=C2SC=C4)C5=CC=C(S5)CC(CCCC)CCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H58S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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